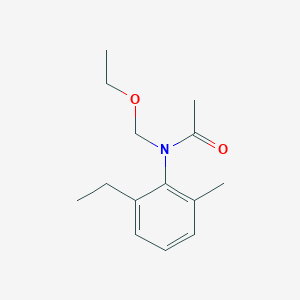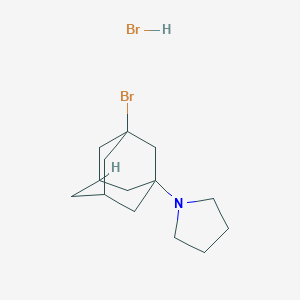
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
Vue d'ensemble
Description
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide (NEMA) is a synthetic organic compound that has recently been the focus of scientific research due to its unique properties and potential applications in the lab. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 156-158°C. NEMA has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Applications De Recherche Scientifique
Metabolism and Bioactivation
Acetochlor, a compound closely related to N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, has been studied for its metabolic pathways in liver microsomes of humans and rats. The studies show that the metabolism of acetochlor and related compounds can lead to the production of DNA-reactive dialkylbenzoquinone imine, suggesting complex metabolic activation pathways. The research identifies important intermediates in this process, such as CMEPA and DEA, and the roles of cytochrome P450 isoforms in human metabolism (Coleman, Linderman, Hodgson, & Rose, 2000).
Environmental Impact and Soil Interaction
Studies on acetochlor also reveal insights into the environmental impact of related acetamide herbicides. Research on the leaching behavior of acetochlor and its comparison with other herbicides like alachlor and metolachlor provides a preliminary characteristic of its potential for water pollution. The research classifies acetochlor as a leacher in soil and evaluates its potential for contaminating groundwater, a critical aspect of environmental safety and regulation (Balinova, 1997).
Herbicidal Activity and Plant Interaction
Research focusing on the initial metabolism of acetochlor in various plant species highlights how metabolism plays a role in the herbicide's selective toxicity. The findings suggest that tolerant plant seedlings metabolize acetochlor more efficiently than susceptible plant seedlings, indicating that detoxification is a primary factor in its selective phytotoxicity (Breaux, 1987).
Hydrologic System Impact
A study on the occurrence of acetochlor in the hydrologic system during its first season of extensive use in the midwestern United States provides valuable insights into its environmental distribution. The research found that acetochlor was detectable in a significant percentage of rain and stream samples, highlighting the widespread presence of such herbicides in the environment and their potential ecological impact (Kolpin, Nations, Goolsby, & Thurman, 1996).
Biodegradation and Environmental Remediation
A study on the biodegradation of acetochlor by Rhodococcus sp. identifies key enzymes involved in the process, offering potential pathways for environmental remediation. This research is particularly significant for understanding how certain microorganisms can break down acetamide herbicides, thereby reducing their environmental impact (Wang et al., 2015).
Propriétés
IUPAC Name |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-13-9-7-8-11(3)14(13)15(12(4)16)10-17-6-2/h7-9H,5-6,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTPWDSKALFRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017789 | |
| Record name | Deschloroacetochlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162102-65-0 | |
| Record name | Deschloroacetochlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of acetochlor?
A1: Acetochlor disrupts plant growth by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis. [] This disruption leads to the cessation of cell growth and ultimately plant death.
Q2: Why is acetochlor effective against certain weeds while being relatively safe for crops like corn and sorghum?
A2: The selectivity of acetochlor arises from differences in herbicide metabolism between susceptible and tolerant plants. Tolerant crops like corn and sorghum can rapidly detoxify acetochlor, primarily by forming non-toxic thioether conjugates, usually with glutathione (GSH) or homoglutathione (hGSH). Susceptible weeds, on the other hand, metabolize acetochlor at a much slower rate, leading to the accumulation of toxic levels within their tissues. []
Q3: How do safeners enhance the tolerance of crops like maize to acetochlor?
A3: Safeners like dichlormid and CGA-154281 increase the activity of glutathione S-transferase (GST) in maize. [] This enzyme catalyzes the conjugation of acetochlor with glutathione, thus accelerating its detoxification and enhancing crop tolerance.
Q4: What is the primary route of acetochlor dissipation in the environment?
A4: Acetochlor degrades rapidly in the soil, primarily through microbial activity. [] Its half-life in soil typically ranges from 3 to 9 days. []
Q5: Are acetochlor metabolites found in water resources?
A5: Yes, acetochlor degrades into various metabolites in the soil, some of which are more mobile and persistent than the parent compound. [] Studies have detected acetochlor metabolites, particularly acetochlor ethanesulfonic acid (ESA) and, to a lesser extent, acetochlor oxanilic acid (OXA), in both groundwater and surface water, including drinking water sources. [, , ]
Q6: How effective are conventional drinking water treatment processes in removing acetochlor and its metabolites?
A6: Activated carbon treatment has been shown to be effective in removing both acetochlor and its metabolites from drinking water. [] Other treatment processes like granulated activated carbon/contact aerobic membrane bioreactor (GAC/MBR) systems, electro-Fenton (EF) processes, and nanofiltration (NF) have also demonstrated high removal efficiencies for acetochlor and its metabolites. []
Q7: What is the molecular formula and weight of acetochlor?
A7: The molecular formula of acetochlor is C14H19ClNO2, and its molecular weight is 269.77 g/mol. []
Q8: How is acetochlor typically analyzed in environmental and biological matrices?
A8: Various analytical techniques are used to detect and quantify acetochlor, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. [, ]
Q9: Have specific antibodies been developed for acetochlor detection?
A9: Yes, polyclonal antibodies have been produced against acetochlor and used to develop a sensitive and specific polarization fluoroimmunoassay (PFIA). This method allows for the rapid and cost-effective detection of acetochlor in water samples. []
Q10: How is the quality of acetochlor analysis ensured?
A10: Analytical methods for acetochlor undergo rigorous validation to ensure their accuracy, precision, specificity, and sensitivity. This typically involves analyzing standard solutions and spiked samples to determine recovery, linearity, and limits of detection and quantification. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Methylphenyl)amino]butanohydrazide](/img/structure/B1442624.png)



![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)
![4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1442632.png)

![3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1442634.png)
![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)
![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)